Iodoacetamido-PEG3-NHS ester

Description

BenchChem offers high-quality Iodoacetamido-PEG3-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodoacetamido-PEG3-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H23IN2O8 |

|---|---|

Molecular Weight |

486.26 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C15H23IN2O8/c16-11-12(19)17-4-6-24-8-10-25-9-7-23-5-3-15(22)26-18-13(20)1-2-14(18)21/h1-11H2,(H,17,19) |

InChI Key |

YEJJXRYBSIFYDB-UHFFFAOYSA-N |

Canonical SMILES |

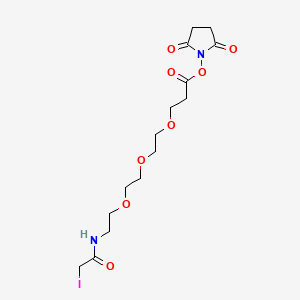

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CI |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Iodoacetamido-PEG3-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Iodoacetamido-PEG3-NHS ester is a heterobifunctional crosslinking reagent widely employed in bioconjugation, enabling the covalent linkage of molecules containing sulfhydryl (thiol) and primary amine groups. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and applications in advanced scientific research, including antibody-drug conjugation and proteomics.

Core Concepts and Properties

Iodoacetamido-PEG3-NHS ester possesses two distinct reactive moieties at either end of a flexible polyethylene (B3416737) glycol (PEG) spacer. The iodoacetamide (B48618) group selectively reacts with sulfhydryl groups, primarily found on cysteine residues in proteins, through a stable thioether bond. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[1][2] The inclusion of a three-unit PEG spacer enhances the water solubility of the reagent and the resulting conjugate, and provides spatial separation between the conjugated molecules.[3]

Quantitative Data Summary

For ease of comparison, the key quantitative data for Iodoacetamido-PEG3-NHS ester are summarized in the tables below.

| Chemical and Physical Properties | |

| Chemical Formula | C15H23IN2O8[3] |

| Molecular Weight | 486.3 g/mol [3] |

| Purity | Typically ≥95%[3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF[3] |

| Storage Conditions | Store at -20°C, desiccated and protected from light[3] |

| Reactivity and Spacer Arm Data | |

| Iodoacetamide Reaction Target | Sulfhydryl groups (e.g., cysteine) |

| NHS Ester Reaction Target | Primary amine groups (e.g., lysine, N-terminus) |

| Second-Order Rate Constant (Iodoacetamide with Cysteine at pH 7) | ~36 M⁻¹ min⁻¹ (0.6 M⁻¹s⁻¹)[4] |

| Half-life of NHS Ester (Hydrolysis) | 4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C)[5] |

| Calculated Spacer Arm Length (PEG3) | Approximately 14.7 Å |

Reaction Mechanisms and Experimental Workflows

The utility of Iodoacetamido-PEG3-NHS ester lies in its ability to facilitate controlled, sequential (two-step) conjugations. This minimizes the formation of unwanted polymers and self-conjugation.[2][6] The general workflow involves reacting one of the functional groups first, purifying the intermediate, and then proceeding with the second reaction.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. Iodoacetamido-PEG3-NHS ester, 2512227-27-7 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Iodoacetamido-PEG3-NHS Ester: Structure, Properties, and Bioconjugation Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamido-PEG3-NHS ester is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a thiol-reactive iodoacetamide (B48618) group and an amine-reactive N-hydroxysuccinimide (NHS) ester, allows for the covalent and specific linkage of two different biomolecules. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. This guide provides a comprehensive overview of the chemical structure, properties, and detailed experimental protocols for the effective use of Iodoacetamido-PEG3-NHS ester in your research.

Core Properties and Specifications

The key physicochemical properties of Iodoacetamido-PEG3-NHS ester are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₃IN₂O₈ | [1] |

| Molecular Weight | 486.3 g/mol | [1] |

| Purity | ≥ 95% | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and DCM | [1] |

| Storage Conditions | -20°C, protect from light and moisture | [1] |

| Reactive Groups | Iodoacetamide, NHS Ester | [1] |

| Specificity | Iodoacetamide: Thiols (e.g., Cysteine); NHS Ester: Primary Amines (e.g., Lysine) | [2][3] |

Chemical Structure and Reaction Mechanism

Iodoacetamido-PEG3-NHS ester is a versatile tool for creating stable covalent linkages between molecules. The iodoacetamide group reacts specifically with sulfhydryl (thiol) groups, primarily found on cysteine residues in proteins, through an alkylation reaction. The NHS ester group, on the other hand, reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a polypeptide, to form a stable amide bond.

Caption: Reaction of Iodoacetamido-PEG3-NHS ester with amine and thiol groups.

Experimental Protocols

The differential pH optima for the reactivity of the NHS ester and iodoacetamide moieties allow for a controlled, sequential two-step conjugation protocol. This is particularly useful for creating well-defined bioconjugates and avoiding the formation of unwanted homodimers.

Protocol 1: Two-Step Sequential Conjugation

This protocol is designed for the sequential conjugation of two different molecules, for example, an antibody (containing primary amines) and a thiol-containing peptide or drug.

Step 1: Reaction of NHS Ester with an Amine-Containing Molecule

-

Reagent Preparation:

-

Equilibrate the vial of Iodoacetamido-PEG3-NHS ester to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of the crosslinker in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is highly susceptible to hydrolysis.

-

-

Protein Preparation:

-

Dissolve the amine-containing protein (e.g., antibody) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5.[4][] A typical protein concentration is 1-5 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved Iodoacetamido-PEG3-NHS ester to the protein solution.[6] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[6]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]

-

-

Purification:

-

Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the now-activated protein into a buffer with a pH of 6.5-7.5 for the subsequent reaction.

-

Step 2: Reaction of Iodoacetamide with a Thiol-Containing Molecule

-

Preparation of Thiol-Containing Molecule:

-

Dissolve the thiol-containing molecule (e.g., peptide, drug) in a suitable buffer at a pH of 6.5-7.5.[7]

-

-

Conjugation Reaction:

-

Immediately combine the iodoacetamide-activated protein from Step 1 with the thiol-containing molecule. The optimal molar ratio of the two molecules should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

-

-

Quenching and Final Purification:

-

(Optional) Quench any unreacted iodoacetamide groups by adding a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM and incubating for 15-30 minutes at room temperature.[2]

-

Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted molecules and byproducts.

-

Caption: Workflow for two-step sequential bioconjugation.

Conclusion

Iodoacetamido-PEG3-NHS ester is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient conjugation of biomolecules. By understanding its chemical properties and employing a controlled, sequential reaction strategy, researchers can generate well-defined bioconjugates for a wide range of applications in drug development, diagnostics, and fundamental biological research. The protocols provided in this guide offer a solid foundation for the successful implementation of this reagent in your experimental workflows.

References

- 1. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Collection - Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Reactivity of Iodoacetamido-PEG3-NHS Ester with Amines and Thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of Iodoacetamido-PEG3-NHS ester, a heterobifunctional crosslinker, with primary amines and thiols. This reagent is a valuable tool in bioconjugation, enabling the covalent linkage of biomolecules for various applications, including the development of antibody-drug conjugates (ADCs), protein labeling, and immobilization.

Core Principles of Reactivity

Iodoacetamido-PEG3-NHS ester possesses two distinct reactive moieties, allowing for a sequential and controlled conjugation strategy. The N-hydroxysuccinimide (NHS) ester targets primary amines, while the iodoacetamide (B48618) group reacts specifically with sulfhydryl (thiol) groups. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

NHS Ester Reactivity with Primary Amines

The reaction of an NHS ester with a primary amine, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein, proceeds via a nucleophilic acyl substitution.[1][2] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide (NHS).[1][2]

This reaction is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 9.0, with a sweet spot around 8.3-8.5.[][4] At lower pH values, the primary amine is protonated and thus less nucleophilic, slowing down the reaction. Conversely, at higher pH, the competing hydrolysis of the NHS ester becomes more significant, reducing the overall conjugation efficiency.[4]

Iodoacetamide Reactivity with Thiols

The iodoacetamide moiety is an alkylating agent that exhibits high reactivity towards the thiol group of cysteine residues.[5][6] The reaction mechanism is a nucleophilic substitution (SN2), where the deprotonated thiol (thiolate) acts as the nucleophile, attacking the carbon atom bearing the iodine. This forms a stable thioether bond.[7]

The reactivity of iodoacetamide with thiols is also pH-dependent, with an optimal range of approximately 8.0 to 8.5.[5][8] In this pH range, a sufficient concentration of the more reactive thiolate anion is present to facilitate the reaction.

Orthogonality and Sequential Conjugation

The distinct reactivity of the NHS ester and iodoacetamide groups allows for a two-step, or sequential, conjugation strategy.[9][10] This is a key advantage of heterobifunctional crosslinkers, as it minimizes the formation of unwanted homodimers or polymers that can occur with homobifunctional crosslinkers.[11] Typically, one reaction is performed first, followed by purification to remove excess crosslinker, and then the second reaction is initiated. The choice of which end to react first depends on the stability of the reactive groups and the nature of the biomolecules being conjugated. Given the higher susceptibility of NHS esters to hydrolysis, it is often advantageous to perform the amine-reactive conjugation first.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the reactivity of the NHS ester and iodoacetamide functional groups.

| Parameter | Value | pH | Temperature | Reference |

| NHS Ester Hydrolysis Half-life | 4-5 hours | 7.0 | 0°C | [4] |

| 10 minutes | 8.6 | 4°C | [4] | |

| Iodoacetamide Reaction with Cysteine (Second-Order Rate Constant) | ~36 M⁻¹ min⁻¹ (0.6 M⁻¹s⁻¹) | 7.0 | Not Specified | [7] |

Experimental Protocols

The following are detailed protocols for a two-step conjugation using Iodoacetamido-PEG3-NHS ester.

Protocol 1: Sequential Conjugation - Amine Reaction First

This protocol describes the conjugation of a thiol-containing molecule to a primary amine-containing protein.

Materials:

-

Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Iodoacetamido-PEG3-NHS ester

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Thiol-containing molecule

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Protein Preparation:

-

Dissolve the amine-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

-

Crosslinker Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Iodoacetamido-PEG3-NHS ester in anhydrous DMF or DMSO.

-

-

Step 1: Reaction with Primary Amines:

-

Add a 10- to 20-fold molar excess of the Iodoacetamido-PEG3-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be below 10% to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle stirring.

-

-

Removal of Excess Crosslinker:

-

Remove the unreacted Iodoacetamido-PEG3-NHS ester using a desalting column equilibrated with PBS, pH 7.2-7.5.

-

-

Step 2: Reaction with Thiols:

-

Immediately add the thiol-containing molecule to the purified, activated protein. The optimal molar ratio should be determined empirically.

-

Adjust the pH of the reaction mixture to 8.0-8.5 using a suitable buffer (e.g., 0.1 M Sodium Phosphate).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

-

Quenching (Optional):

-

To quench any unreacted iodoacetamide groups, add a final concentration of 10-20 mM of a thiol-containing reagent like β-mercaptoethanol or cysteine. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess thiol-containing molecule and quenching reagent.

-

Protocol 2: Sequential Conjugation - Thiol Reaction First

This protocol is suitable when the amine-containing molecule is more sensitive to the reaction conditions of the first step.

Materials:

-

Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

Iodoacetamido-PEG3-NHS ester

-

Anhydrous, amine-free DMF or DMSO

-

Amine-containing molecule

-

Reaction Buffer (Thiol Reaction): 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5

-

Reaction Buffer (Amine Reaction): 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Quenching Buffer (Thiol Reaction): 10-20 mM β-mercaptoethanol or cysteine

-

Quenching Buffer (Amine Reaction): 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting column

Procedure:

-

Protein Preparation:

-

Ensure the thiol-containing protein is in a reduced state. If necessary, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent using a desalting column.

-

Dissolve the thiol-containing protein in the Thiol Reaction Buffer at a concentration of 1-10 mg/mL.

-

-

Crosslinker Preparation:

-

Prepare a 10 mM stock solution of Iodoacetamido-PEG3-NHS ester in anhydrous DMF or DMSO immediately before use.

-

-

Step 1: Reaction with Thiols:

-

Add a 10- to 20-fold molar excess of the Iodoacetamido-PEG3-NHS ester stock solution to the protein solution. Protect the reaction from light.

-

Incubate for 1-2 hours at room temperature.

-

-

Quenching of Unreacted Iodoacetamide and Removal of Excess Crosslinker:

-

Add the Thiol Quenching Buffer and incubate for 15 minutes.

-

Remove excess crosslinker and quenching reagent using a desalting column equilibrated with the Amine Reaction Buffer.

-

-

Step 2: Reaction with Primary Amines:

-

Immediately add the amine-containing molecule to the purified, activated protein.

-

Incubate for 30-60 minutes at room temperature.

-

-

Quenching of Unreacted NHS Ester:

-

Add the Amine Quenching Buffer and incubate for 15 minutes.

-

-

Purification:

-

Purify the final conjugate using an appropriate chromatography method.

-

Visualizations

Reaction Chemistries

Caption: Reaction mechanisms of the NHS ester and iodoacetamide moieties.

Experimental Workflow for ADC Development

Caption: A typical two-step workflow for creating an ADC.

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Low or No Conjugation | Incorrect pH of reaction buffer. | Ensure the pH is within the optimal range for the specific reaction (8.3-8.5 for NHS ester, 8.0-8.5 for iodoacetamide).[5] |

| Inactive crosslinker. | Prepare fresh solutions of the crosslinker immediately before use. Store the solid reagent under desiccated conditions. | |

| Presence of interfering substances. | Ensure buffers are free of primary amines (for NHS ester reaction) or thiols (for iodoacetamide reaction).[5] | |

| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMF or DMSO below 10%. |

| Protein instability at reaction pH. | Perform a stability test of your protein at the intended reaction pH before conjugation. | |

| Non-specific Labeling | High molar excess of crosslinker. | Optimize the molar ratio of crosslinker to protein to minimize off-target reactions. |

| Reaction pH is too high. | For iodoacetamide reactions, avoid pH values significantly above 8.5 to reduce reactivity with amines and other nucleophiles.[12] |

References

- 1. THE REACTION OF IODOACETIC ACID ON MERCAPTANS AND AMINES | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. leica-microsystems.com [leica-microsystems.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Challenges of Aqueous Solubility: A Technical Guide to Iodoacetamido-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

The effective use of crosslinking agents is paramount in the development of antibody-drug conjugates, protein-protein conjugation, and various bioconjugation applications. Iodoacetamido-PEG3-NHS ester is a valuable heterobifunctional crosslinker, featuring an iodoacetamide (B48618) group for reaction with sulfhydryls and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. However, a critical parameter for its successful application is its solubility and stability in aqueous buffers, the common medium for biological reactions. This technical guide provides an in-depth analysis of the solubility characteristics of Iodoacetamido-PEG3-NHS ester and detailed protocols for its use in aqueous environments.

Understanding the Solubility Profile

The solubility of Iodoacetamido-PEG3-NHS ester is dictated by its molecular structure, which includes a polyethylene (B3416737) glycol (PEG) spacer. While the PEG linker enhances hydrophilicity, the overall solubility in aqueous buffers is limited. The presence of the NHS ester group also introduces instability in aqueous solutions due to hydrolysis.

Key Solubility Characteristics

Iodoacetamido-PEG3-NHS ester is readily soluble in water-miscible organic solvents.[1][2][3][4][5] This property is central to its handling and preparation for reactions in aqueous media. The general procedure involves initially dissolving the compound in a small volume of an organic solvent before introducing it to the aqueous reaction buffer.

The stability of the NHS ester is a crucial consideration. NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation reaction. The rate of hydrolysis is significantly influenced by the pH and temperature of the buffer.[6][7][8][9][10] Higher pH values and elevated temperatures accelerate the hydrolysis of the NHS ester, reducing the efficiency of the conjugation reaction. The half-life of NHS esters can range from hours at neutral pH to mere minutes at alkaline pH.[6][7][8]

Some PEGylated NHS esters incorporate a sulfonate group on the N-hydroxysuccinimide ring (Sulfo-NHS esters), which significantly increases their water solubility.[6][9][11] However, for non-sulfonated NHS esters like Iodoacetamido-PEG3-NHS ester, the use of an organic co-solvent is standard practice.[6][11][12]

Quantitative Solubility Data

Precise quantitative data for the solubility of Iodoacetamido-PEG3-NHS ester in various aqueous buffers is not extensively published. However, based on the general properties of similar compounds and supplier recommendations, the following table summarizes the key solubility and stability parameters.

| Parameter | Value/Recommendation | Source |

| Primary Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM) | [1] |

| Aqueous Solubility | Generally low; requires initial dissolution in an organic solvent. The PEG3 linker is expected to confer some aqueous solubility. | [6][11][13] |

| Recommended Buffers | Amine-free buffers such as Phosphate (B84403), Carbonate-Bicarbonate, HEPES, Borate | [6] |

| Recommended pH Range for Reaction | 7.2 - 8.5 | [6] |

| NHS Ester Hydrolysis Half-life (General) | 4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C) | [6][7] |

Experimental Protocols

The following protocols provide a detailed methodology for the solubilization and use of Iodoacetamido-PEG3-NHS ester in a typical bioconjugation reaction.

Protocol 1: Preparation of a Stock Solution

-

Equilibration: Allow the vial of Iodoacetamido-PEG3-NHS ester to warm to room temperature before opening to prevent moisture condensation.[2][3][4]

-

Weighing: Weigh the desired amount of the reagent in a microcentrifuge tube.

-

Dissolution: Add a minimal volume of anhydrous DMSO or DMF to the reagent to achieve the desired stock solution concentration (e.g., 10 mM).[2][3][4] Vortex briefly to ensure complete dissolution.

-

Immediate Use: Prepare the stock solution immediately before use. Do not store stock solutions in organic solvents for extended periods, as the NHS ester is moisture-sensitive.[2][3][4]

Protocol 2: General Procedure for Protein Labeling

-

Buffer Preparation: Prepare the desired reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5). Ensure the buffer is free of primary amines (e.g., Tris, glycine).[6]

-

Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Addition of Reagent: While gently vortexing the protein solution, add the calculated volume of the Iodoacetamido-PEG3-NHS ester stock solution. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, typically not exceeding 10% (v/v), to avoid protein denaturation.[2][3][4]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time and temperature may need to be determined empirically for each specific application.

-

Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[6] This will react with any unreacted NHS ester.

-

Purification: Remove excess, unreacted reagent and byproducts by dialysis, size-exclusion chromatography (desalting column), or another suitable purification method.

Visualizing the Workflow and Reaction

To further clarify the process, the following diagrams illustrate the logical workflow for solubilization and the chemical reaction of Iodoacetamido-PEG3-NHS ester.

Caption: A logical workflow for the preparation and use of Iodoacetamido-PEG3-NHS ester.

References

- 1. Iodoacetamido-PEG3-NHS ester, 2512227-27-7 | BroadPharm [broadpharm.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 4. confluore.com [confluore.com]

- 5. axispharm.com [axispharm.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 11. covachem.com [covachem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Iodoacetamido-PEG3-acid | BroadPharm [broadpharm.com]

The Pivotal Role of the PEG3 Spacer in Bifunctional Crosslinkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional crosslinkers are fundamental tools in modern biotechnology and pharmaceutical development, enabling the conjugation of two distinct molecular entities. The choice of the spacer arm connecting the reactive ends of these linkers is a critical determinant of the resulting conjugate's physicochemical and biological properties. Among the various spacer technologies, the incorporation of polyethylene (B3416737) glycol (PEG) has become a cornerstone strategy for optimizing the performance of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the function of a short, discrete PEG spacer, specifically the triethylene glycol (PEG3) unit, in bifunctional crosslinkers. We will delve into the core advantages conferred by the PEG3 spacer, present quantitative data comparing its performance to other linker lengths, provide detailed experimental protocols for the synthesis and evaluation of PEG3-containing conjugates, and illustrate key concepts with diagrams.

Core Functions of the PEG3 Spacer

The inclusion of a PEG3 spacer in a bifunctional crosslinker imparts several beneficial properties to the resulting conjugate, primarily by modulating its hydrophilicity and providing spatial separation between the conjugated molecules.[1][2] These attributes translate into tangible improvements in solubility, stability, pharmacokinetics, and immunogenicity.

Enhanced Solubility and Stability

A significant challenge in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[3] This can lead to aggregation, which compromises manufacturing, reduces stability, and accelerates clearance from circulation.[4] The hydrophilic nature of the PEG3 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[2] This improved solubility is crucial for achieving higher drug-to-antibody ratios (DARs) without sacrificing the stability of the ADC.[4] The PEG chains form a "hydration shell" around the molecule, which not only enhances solubility but also contributes to the overall stability of the conjugate in biological fluids.[5]

Improved Pharmacokinetics

The pharmacokinetic profile of a bioconjugate is a key determinant of its therapeutic efficacy. PEGylation, even with a short spacer like PEG3, can significantly improve pharmacokinetics.[2] The hydrophilic PEG chain increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation half-life.[5] This extended circulation time leads to increased overall exposure (Area Under the Curve or AUC) of the target tissue to the therapeutic agent.[4] Studies have shown that even short PEG linkers can lead to slower plasma clearance and a longer half-life of ADCs.[4]

Reduced Immunogenicity

The immune system can recognize and mount a response against bioconjugates, leading to their rapid clearance and reduced efficacy. The PEG3 spacer can help mitigate this by masking potential immunogenic epitopes on the linker or payload.[2] This "shielding" effect can reduce the risk of an immune response against the conjugate.[1] While PEG itself can be immunogenic, the use of discrete, short PEG chains like PEG3 is thought to be less likely to induce anti-PEG antibodies compared to long, polydisperse PEG chains.

Optimal Spacing and Minimized Steric Hindrance

The defined length of the PEG3 spacer provides critical spatial separation between the two conjugated molecules. This spacing is essential for maintaining the biological activity of proteins or antibodies and ensuring that the payload can interact with its target.[6] While the PEG chain itself can introduce some steric hindrance, a short and flexible linker like PEG3 often strikes a balance, providing sufficient separation without unduly impeding binding or function.[7][8] The length of the linker is a critical parameter that needs to be optimized for each specific application to ensure proper ternary complex formation in the case of PROTACs, or efficient payload delivery for ADCs.[9]

Quantitative Data on PEG3 and Other PEG Spacers

The selection of the optimal PEG linker length is a crucial aspect of bioconjugate design. The following tables summarize quantitative data from various studies, comparing key performance metrics for bioconjugates with PEG3 and other PEG linker lengths.

| Linker Type | Bioconjugate | Target/Assay | Key Finding | Reference |

| PEG3 | 68Ga-NOTA-RM26 (Bombesin analog) | In vivo biodistribution | Showed lower liver uptake compared to other PEG lengths (PEG2, PEG4, PEG6). | [10] |

| PEG3 | Dimeric CXCR4 ligands | CXCR4 binding affinity (IC50) | The PEG3 linker was found to be the optimal length for dimeric DV3 ligands, with longer PEG chains (PEG5, PEG7) showing similar IC50 values. | [11] |

| PEG2 vs. PEG8 | Trastuzumab-MMAD | Drug-to-Antibody Ratio (DAR) | A higher DAR was achieved with the shorter PEG2 linker compared to the PEG8 linker. | [10] |

| < PEG8 | Generic ADC | In vivo tolerability in mice | Conjugates with PEG linkers shorter than PEG8 were not well-tolerated at a 50 mg/kg dose. | [12] |

| < PEG8 | Generic ADC | Pharmacokinetics in rats | Clearance rates increased rapidly for conjugates with PEG linkers smaller than PEG8. | [12] |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates containing a PEG3 spacer. The following sections provide representative protocols for key experiments.

Synthesis of a Drug-Linker Conjugate with a PEG3 Spacer

This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid functional group to an Amino-PEG3-acid linker.[2]

Materials:

-

Cytotoxic drug with a carboxylic acid group

-

Amino-PEG3-acid linker

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Activation of the Cytotoxic Drug:

-

Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.

-

Add NHS (1.1 equivalents) and DCC or EDC (1.1 equivalents) to the solution.

-

Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.

-

-

Conjugation to the Amino-PEG3-acid Linker:

-

Dissolve the Amino-PEG3-acid linker (1.5 equivalents) in anhydrous DMF.

-

Add the Amino-PEG3-acid solution to the activated drug solution.

-

Let the reaction stir at room temperature overnight.

-

-

Purification of the Drug-Linker Conjugate:

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

-

Synthesis of an Antibody-Drug Conjugate (ADC) with a PEG3 Linker

This protocol outlines the conjugation of the prepared drug-PEG3-acid linker to a monoclonal antibody via lysine (B10760008) side chains.[2]

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Drug-PEG3-acid conjugate

-

EDC and Sulfo-NHS

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting columns

-

UV-Vis spectrophotometer

-

Hydrophobic Interaction Chromatography (HIC)-HPLC system

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).

-

Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

-

-

Activation of the Drug-Linker Conjugate:

-

Dissolve the drug-PEG3-acid conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.

-

In a separate tube, prepare a fresh solution of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

-

Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should typically be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

-

Quenching and Purification of the ADC:

-

Quench the reaction by adding a quenching reagent (e.g., 1M Tris buffer, pH 8.0) to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature.

-

Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization of the ADC:

-

Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

-

Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.

-

In Vitro Cytotoxicity Assay

This protocol describes how to determine the in vitro potency (IC50) of an ADC using a colorimetric MTT assay.[5][13][14]

Materials:

-

Antigen-positive and antigen-negative cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC and unconjugated antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

SDS-HCl solution (10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for 72-120 hours at 37°C.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Data Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

-

Visualizations

Diagrams generated using Graphviz to illustrate key concepts and workflows.

Caption: Experimental workflow for the synthesis and characterization of an ADC using a PEG3 linker.

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Conclusion

The PEG3 spacer is a versatile and powerful tool in the design of bifunctional crosslinkers for therapeutic and research applications. Its ability to enhance solubility, improve pharmacokinetic properties, and reduce immunogenicity makes it a valuable component in the development of next-generation bioconjugates. While the optimal linker length is application-dependent, the short, discrete PEG3 spacer often provides a favorable balance of these properties. The experimental protocols and data presented in this guide offer a framework for the rational design, synthesis, and evaluation of PEG3-containing conjugates, empowering researchers to develop more effective and safer therapeutics.

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]

- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 10. interchim.fr [interchim.fr]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

In-Depth Technical Guide to Iodoacetamido-PEG3-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iodoacetamido-PEG3-NHS ester, a versatile heterobifunctional crosslinking agent. We delve into its chemical properties, key suppliers, and detailed protocols for its application in bioconjugation, particularly in the fields of proteomics, drug delivery, and antibody-drug conjugate (ADC) development.

Introduction to Iodoacetamido-PEG3-NHS Ester

Iodoacetamido-PEG3-NHS ester is a chemical crosslinker featuring two distinct reactive moieties at either end of a three-unit polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for the sequential and specific covalent bonding of two different biomolecules.

The N-hydroxysuccinimide (NHS) ester group provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable amide bond. The iodoacetamido group is specifically reactive towards sulfhydryl (thiol) groups, found in cysteine residues, forming a stable thioether bond. The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers and can reduce steric hindrance.

Key Suppliers and Product Specifications

Several chemical suppliers offer Iodoacetamido-PEG3-NHS ester. The following table summarizes the key information for sourcing this reagent.

| Supplier | Catalog Number | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| BroadPharm | BP-29931 | C₁₅H₂₃IN₂O₈ | 486.25 | >95% | -20°C |

| MedChemExpress | HY-W800828 | C₁₅H₂₃IN₂O₈ | 486.25 | >98% | -20°C |

Note: It is crucial to handle the reagent with care, as the iodoacetyl group can be light-sensitive and the NHS ester is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Experimental Protocols: A Two-Step Conjugation Strategy

The heterobifunctional nature of Iodoacetamido-PEG3-NHS ester lends itself to a two-step conjugation protocol. This approach minimizes the formation of undesirable homodimers. The general strategy involves first reacting the NHS ester with the amine-containing molecule, followed by purification and then reaction of the iodoacetamido group with the sulfhydryl-containing molecule.

Step 1: Reaction of NHS Ester with an Amine-Containing Protein (e.g., an Antibody)

Materials:

-

Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0).

-

Iodoacetamido-PEG3-NHS ester.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Desalting column.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

-

Protein Preparation: Prepare the amine-containing protein at a concentration of 1-5 mg/mL in the reaction buffer.

-

Crosslinker Preparation: Immediately before use, dissolve the Iodoacetamido-PEG3-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted crosslinker using a desalting column, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.5).

Step 2: Reaction of Iodoacetamido-Activated Protein with a Sulfhydryl-Containing Molecule (e.g., a Cysteine-Containing Peptide or a Thiolated Drug)

Materials:

-

Iodoacetamido-activated protein from Step 1.

-

Sulfhydryl-containing molecule.

-

Reaction buffer (e.g., PBS, pH 6.5-7.5).

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

Procedure:

-

Reaction: Immediately combine the purified iodoacetamido-activated protein with the sulfhydryl-containing molecule in the reaction buffer. The molar ratio will depend on the desired final product and should be optimized for each specific application.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a quenching reagent to a final concentration of 10-50 mM to react with any unreacted iodoacetamido groups. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted components and quenching reagents.

Reaction Chemistry and Workflow Visualization

The sequential nature of the conjugation process is critical for achieving a well-defined final product. The following diagrams illustrate the chemical reactions and the overall experimental workflow.

Caption: Chemical reactions in the two-step conjugation process.

Caption: A typical experimental workflow for two-step conjugation.

Applications in Research and Development

The unique characteristics of Iodoacetamido-PEG3-NHS ester make it a valuable tool in various research and development applications:

-

Antibody-Drug Conjugates (ADCs): This crosslinker is well-suited for the development of ADCs, where a cytotoxic drug (often containing a thiol group) is linked to a monoclonal antibody (with abundant lysine residues). The defined PEG spacer can improve the pharmacokinetic properties of the resulting ADC.

-

Protein-Peptide Conjugation: It can be used to link proteins to cysteine-containing peptides for applications such as targeted delivery, immunoassays, and studying protein-protein interactions.

-

Surface Immobilization: Proteins can be immobilized onto surfaces that have been functionalized with sulfhydryl groups, or vice versa, for the development of biosensors and other diagnostic tools.

-

Fluorescent Labeling: A thiol-containing fluorescent probe can be conjugated to a protein of interest for imaging and tracking studies.

Conclusion

Iodoacetamido-PEG3-NHS ester is a powerful and versatile heterobifunctional crosslinker that enables the precise and sequential conjugation of biomolecules. Its well-defined structure, including a hydrophilic PEG spacer, offers advantages in terms of solubility and potentially reduced steric hindrance in the final conjugate. By following a carefully planned two-step reaction protocol, researchers can effectively utilize this reagent to create novel bioconjugates for a wide range of applications in basic research and therapeutic development.

molecular weight of Iodoacetamido-PEG3-NHS ester

An In-depth Technical Guide to Iodoacetamido-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iodoacetamido-PEG3-NHS ester, a heterobifunctional crosslinker, detailing its chemical and physical properties, and providing a generalized protocol for its application in bioconjugation.

Core Properties

Iodoacetamido-PEG3-NHS ester is a versatile crosslinking reagent that features two distinct reactive groups at either end of a three-unit polyethylene (B3416737) glycol (PEG) spacer. The iodoacetamide (B48618) group is a thiol-reactive functional group that specifically reacts with sulfhydryl groups, such as those found in cysteine residues of proteins. The N-hydroxysuccinimide (NHS) ester is an amine-reactive group that forms stable amide bonds with primary amines, like those on lysine (B10760008) residues or the N-terminus of a protein.[1][2] This dual reactivity allows for the specific and covalent linkage of two different biomolecules.

Quantitative Data Summary

The key quantitative properties of Iodoacetamido-PEG3-NHS ester are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight (MW) | 486.3 g/mol | [2] |

| Chemical Formula | C₁₅H₂₃IN₂O₈ | [2] |

| Purity | Typically ≥95% | [2] |

| CAS Number | 2512227-27-7 | [2] |

| Storage Conditions | -20°C, desiccated | [2] |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

Reaction Mechanism and Applications

The heterobifunctional nature of Iodoacetamido-PEG3-NHS ester makes it a valuable tool in various applications within life sciences research and drug development. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Key applications include:

-

Antibody-Drug Conjugates (ADCs): The NHS ester can be used to link the molecule to an antibody, while the iodoacetamide group can conjugate a cytotoxic drug that has a free thiol group.

-

Proteomics: It can be used to crosslink interacting proteins for identification by mass spectrometry.

-

Biomolecule Immobilization: This reagent can be used to attach proteins or peptides to surfaces that have been functionalized with either amine or thiol groups.

The general reaction scheme involves a two-step conjugation process, which allows for controlled and specific crosslinking.

Experimental Protocols

Below is a generalized experimental protocol for a two-step conjugation of a protein (Protein-A, with available amines) to a thiol-containing molecule (Molecule-B, e.g., a peptide with a cysteine residue or a small molecule drug).

Important Considerations Before Starting:

-

Moisture Sensitivity: The NHS ester is highly sensitive to moisture. The reagent should be warmed to room temperature before opening to prevent condensation. Prepare solutions immediately before use, as the NHS ester hydrolyzes in aqueous solutions.[3][4]

-

Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the NHS ester reaction. Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a suitable buffer for the NHS ester reaction.[4]

Materials:

-

Iodoacetamido-PEG3-NHS ester

-

Protein-A (in an amine-free buffer like PBS, pH 7.2-8.0)

-

Molecule-B (with a free thiol group)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Reaction of NHS Ester with Protein-A

-

Preparation of Reagents:

-

Allow the vial of Iodoacetamido-PEG3-NHS ester to equilibrate to room temperature before opening.

-

Prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

-

Ensure Protein-A is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the Iodoacetamido-PEG3-NHS ester stock solution to the Protein-A solution.

-

Incubate the reaction for 30-60 minutes at room temperature, or for 2 hours on ice.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted Iodoacetamido-PEG3-NHS ester using a desalting column or through dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5). This step is crucial to prevent the iodoacetamide group from reacting with any free thiols on Protein-A.

-

Step 2: Reaction of Iodoacetamide-activated Protein-A with Molecule-B

-

Conjugation to Thiol-containing Molecule:

-

Add Molecule-B to the purified iodoacetamide-activated Protein-A. A 1.5- to 5-fold molar excess of Molecule-B over Protein-A is typically used.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

-

-

Quenching the Reaction (Optional):

-

To quench any unreacted iodoacetamide groups, a low molecular weight thiol-containing compound, such as L-cysteine or 2-mercaptoethanol, can be added.

-

-

Final Purification:

-

Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable purification method to remove excess Molecule-B and any reaction byproducts.

-

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the two-step bioconjugation process using Iodoacetamido-PEG3-NHS ester.

Caption: A diagram illustrating the two-step experimental workflow for bioconjugation.

References

Methodological & Application

Application Notes and Protocols for Iodoacetamido-PEG3-NHS Ester Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamido-PEG3-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of biomolecules. This reagent possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetamide (B48618) group, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates the formation of a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein.[1] The iodoacetamide group specifically reacts with free sulfhydryl (thiol) groups, typically found on cysteine residues, to form a stable thioether bond.[2][3]

The inclusion of a PEG spacer enhances the solubility and bioavailability of the resulting conjugate and can reduce steric hindrance during the conjugation process.[4] This bifunctional nature allows for a controlled, two-step conjugation strategy, minimizing the formation of homodimers and other unwanted byproducts.[5] Common applications for Iodoacetamido-PEG3-NHS ester include the preparation of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the creation of fluorescently labeled probes for cellular imaging and interaction studies.[5][6]

Chemical Properties and Reaction Mechanism

The Iodoacetamido-PEG3-NHS ester facilitates a sequential conjugation process. First, the NHS ester reacts with a primary amine on the first biomolecule (Molecule A) under slightly alkaline conditions (pH 7.2-8.5) to form a stable amide linkage. Subsequently, the iodoacetamide group of the now-modified Molecule A reacts with a free thiol group on the second biomolecule (Molecule B) at a pH range of 7.5-8.5.[7]

Quantitative Data Summary

The following tables provide recommended starting parameters for bioconjugation reactions using Iodoacetamido-PEG3-NHS ester. Optimal conditions may vary depending on the specific biomolecules and should be determined empirically.

Table 1: Reaction Conditions for NHS Ester Conjugation (Amine-Reactive Step)

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often a good starting point.[7] |

| Buffer | Amine-free buffers (e.g., PBS, HEPES, Bicarbonate) | Avoid buffers containing primary amines like Tris. |

| Molar Excess of Linker | 10 - 20 fold | Higher excess may be needed for dilute protein solutions. |

| Reaction Time | 30 - 60 minutes at Room Temperature | Alternatively, 2 hours on ice.[8] |

| Protein Concentration | 1 - 10 mg/mL |

Table 2: Reaction Conditions for Iodoacetamide Conjugation (Thiol-Reactive Step)

| Parameter | Recommended Range | Notes |

| pH | 7.5 - 8.5 | Iodoacetamide reactivity with thiols is optimal in this range.[7] |

| Buffer | Thiol-free buffers (e.g., PBS, HEPES) | Avoid buffers containing reducing agents after the reduction step. |

| Molar Excess of Thiol-Molecule | 1.5 - 5 fold over amine-modified molecule | This should be optimized for the specific application. |

| Reaction Time | 1 - 2 hours at Room Temperature | Can be extended to overnight at 4°C. |

| Reducing Agent (for disulfide reduction) | TCEP or DTT | TCEP can often be used in a one-pot reaction, while DTT must be removed prior to conjugation. |

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein (e.g., Antibody)

This protocol describes the conjugation of a molecule with a free sulfhydryl group to a protein with available primary amines.

Materials:

-

Amine-containing protein (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Iodoacetamido-PEG3-NHS ester.

-

Anhydrous DMSO or DMF.

-

Thiol-containing molecule.

-

Reducing agent (e.g., TCEP or DTT) if the thiol is in a disulfide bond.

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting columns or dialysis equipment.

Procedure:

Step 1: Modification of the Amine-Containing Protein with Iodoacetamido-PEG3-NHS Ester

-

Equilibrate the vial of Iodoacetamido-PEG3-NHS ester to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Remove the excess, unreacted linker using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS, pH 7.5).

Step 2: Conjugation to the Thiol-Containing Molecule

-

If the thiol on the second molecule is protected as a disulfide, it must first be reduced. For proteins, this can be achieved by incubation with 5-10 mM DTT for 30 minutes at room temperature, followed by removal of the DTT using a desalting column. TCEP can also be used and often does not require removal before conjugation.

-

Immediately add the thiol-containing molecule to the linker-activated protein from Step 1. A 1.5- to 5-fold molar excess of the thiol-molecule over the protein is recommended as a starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

(Optional) To quench any unreacted iodoacetamide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.

-

Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess thiol-containing molecule and quenching reagents.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 3. Iodoacetamido-PEG3-NHS ester, 2512227-27-7 | BroadPharm [broadpharm.com]

- 4. peptide.com [peptide.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

- 8. Degree of labeling (DOL) step by step [abberior.rocks]

Application Notes & Protocols for Iodoacetamido-PEG3-NHS Ester in Protein Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iodoacetamido-PEG3-NHS ester is a heterobifunctional crosslinking reagent used for the covalent modification and conjugation of proteins and other biomolecules. This reagent possesses two distinct reactive groups at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enabling a versatile, two-step labeling strategy.

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2][3][4] This reaction is highly dependent on pH, with optimal conditions typically between pH 7 and 9.[4]

-

Iodoacetamido Group: This group specifically reacts with sulfhydryl (thiol) groups (-SH), found on cysteine residues, through an alkylation reaction to form a stable thioether bond.[5][6] The iodoacetamide (B48618) moiety is known for its rapid and efficient reaction with cysteines, making it ideal for time-sensitive bioconjugation processes.[7]

-

PEG3 Spacer: The short, three-unit polyethylene glycol spacer is hydrophilic, which helps to increase the solubility of the labeled protein and reduce potential aggregation.[7][8] This spacer also provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of the protein.

The dual reactivity of this linker allows for precise, controlled conjugation, making it a valuable tool in applications such as antibody-drug conjugate (ADC) development, protein immobilization, and the creation of protein-peptide fusions.

Chemical Reaction Pathway

The labeling process occurs via two independent chemical reactions. The most common strategy is a two-step sequential process where the NHS ester is reacted first, followed by the iodoacetamide group.

Caption: Reaction scheme for two-step protein labeling.

Data Presentation: Recommended Reaction Conditions

The efficiency of the labeling reactions is highly dependent on the experimental conditions. The following table summarizes the recommended parameters for each reactive group.

| Reactive Group | Target Residue | Optimal pH Range | Recommended Buffers | Typical Reaction Time | Temperature |

| NHS Ester | Primary Amine (Lys, N-terminus) | 7.2 - 8.5[9][10] | PBS, HEPES, Bicarbonate | 30-60 min[11] | Room Temp or 4°C |

| Iodoacetamide | Sulfhydryl (Cysteine) | 7.5 - 8.5 | PBS, HEPES, Tris | 1-4 hours | Room Temp or 4°C |

Note: Buffers containing primary amines, such as Tris and glycine, must be avoided during the NHS ester reaction step as they will compete for the reagent.[11]

Experimental Protocols

A two-step sequential labeling protocol is highly recommended to ensure specificity and control over the conjugation process. The following protocol details the reaction of the NHS ester first, which is the most common approach due to the higher abundance of lysine residues on most proteins.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Iodoacetamido-PEG3-NHS ester, 2512227-27-7 | BroadPharm [broadpharm.com]

- 7. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. broadpharm.com [broadpharm.com]

Application Note & Protocol: Two-Step Covalent Conjugation of Antibodies using Iodoacetamido-PEG3-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Iodoacetamido-PEG3-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs), fluorescently labeled antibodies, and other targeted therapeutics.[1] It features two distinct reactive groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the ε-amine of lysine (B10760008) residues on an antibody, to form a stable amide bond.[2] The iodoacetamide (B48618) group is a thiol-reactive alkylating agent that forms a stable thioether bond with sulfhydryl groups, commonly found on cysteine residues of peptides, small molecule drugs, or other payloads.[3][4]

The integrated PEG3 spacer enhances the solubility of the resulting conjugate, can reduce aggregation, and may improve pharmacokinetic properties by increasing circulation half-life.[][6] This protocol outlines a two-step strategy: first, the activation of the antibody with the linker via the NHS ester reaction, followed by the conjugation of a thiol-containing payload to the now-activated antibody.

Experimental Protocols

Materials and Reagents

| Reagent / Material | Recommended Specifications |

| Antibody (mAb) | Purified, at a concentration of 1-10 mg/mL. |

| Iodoacetamido-PEG3-NHS Ester | Store at -20°C with desiccant.[7] |

| Reaction Buffer | Amine-free buffer, e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[8] |

| Quenching Buffer | 1 M Tris-HCl, pH 7.2 or 1 M Glycine.[9] |

| Anhydrous Solvent | Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[7] |

| Thiol-Containing Payload | Drug, peptide, or label with a free sulfhydryl (-SH) group. |

| Purification System | Zeba™ Spin Desalting Columns (7K or 40K MWCO), or dialysis cassettes.[9] |

| Analytical Equipment | UV-Vis Spectrophotometer (e.g., NanoDrop), SDS-PAGE, LC-MS system.[1] |

Antibody Preparation (Pre-Conjugation)

It is critical to ensure the antibody is in a buffer free of primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), as these will compete with the antibody for reaction with the NHS ester.[7][9]

-

Buffer Exchange : If the antibody solution contains interfering substances, perform a buffer exchange into the Reaction Buffer (e.g., PBS, pH 7.2-8.0). This can be done using a desalting column or dialysis.[7]

-

Concentration Adjustment : Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

-

Quantification : Measure the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm (A280).[9] This value is essential for calculating the molar ratios for the conjugation reaction.

Step 1: Antibody Activation with Iodoacetamido-PEG3-NHS Ester

This step involves reacting the NHS ester end of the linker with primary amines on the antibody. The extent of labeling can be controlled by adjusting the molar ratio of linker to antibody.

-

Reagent Preparation : Allow the vial of Iodoacetamido-PEG3-NHS ester to warm to room temperature before opening to prevent moisture condensation.[7] Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution.[10]

-

Calculate Molar Excess : Determine the volume of linker solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point.[10] The optimal ratio should be determined empirically.

| Starting Molar Ratio (Linker:Antibody) | Expected Outcome |

| 5:1 | Low degree of labeling |

| 10:1 | Medium degree of labeling |

| 20:1 | High degree of labeling |

-

Reaction : Add the calculated volume of the linker stock solution to the prepared antibody solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[10]

-

Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10] Protect the reaction from light if any components are light-sensitive.

Purification of the Activated Antibody

Promptly after incubation, remove the excess, unreacted Iodoacetamido-PEG3-NHS ester to prevent hydrolysis and side reactions.

-

Desalting : Use a spin desalting column (e.g., Zeba Spin Column) equilibrated with Reaction Buffer according to the manufacturer's instructions.[9] This method is rapid and provides high recovery.

-

Alternative : Dialysis can also be used, but it is more time-consuming.

-

The purified product is the "Antibody-PEG3-Iodoacetamide" intermediate. Proceed immediately to the next step.

Step 2: Conjugation of Thiol-Containing Payload

This step conjugates the thiol-containing payload (e.g., drug, peptide) to the iodoacetamide groups on the activated antibody.

-

Payload Preparation : Dissolve the thiol-containing payload in an appropriate solvent compatible with the aqueous reaction buffer.

-

Reaction : Add the payload to the purified Antibody-PEG3-Iodoacetamide solution. A 3- to 5-fold molar excess of the payload over the number of incorporated linker molecules is a typical starting point.

-

Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal conditions may vary depending on the payload.

-

Quenching (Optional) : The reaction can be quenched by adding a thiol-containing reagent like cysteine to a final concentration of 10 mM to cap any unreacted iodoacetamide groups.

Final Purification and Characterization

Remove excess payload and reaction byproducts to obtain the final, purified antibody conjugate.

-

Purification : Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography (SEC) to remove unconjugated payload and quenching reagents.

-

Characterization :

-

Concentration : Determine the final concentration of the conjugated antibody using UV-Vis spectrophotometry.

-

Drug-to-Antibody Ratio (DAR) : The DAR can be estimated using UV-Vis if the payload has a distinct absorbance peak or determined more accurately using mass spectrometry (LC-MS).[1]

-

Purity and Aggregation : Analyze the conjugate by SDS-PAGE and/or SEC-HPLC to assess purity, confirm conjugation (shift in molecular weight), and quantify any aggregation.

-

Quantitative Data Summary

The following table presents typical target values for a successful conjugation experiment. Actual results will vary based on the specific antibody, payload, and reaction conditions used.

| Parameter | Target Value | Method of Analysis |

| Antibody Recovery | > 85% | UV-Vis at 280 nm |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | LC-MS, UV-Vis Spectroscopy |

| Conjugate Purity | > 95% | SEC-HPLC |

| Aggregation | < 5% | SEC-HPLC |

Visualizations

Caption: Chemical reaction scheme for the two-step antibody conjugation process.

Caption: Experimental workflow for conjugating antibodies with Iodoacetamido-PEG3-NHS ester.

References

- 1. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices | MDPI [mdpi.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Iodoacetamido-PEG3-NHS ester, 2512227-27-7 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 8. cedarlanelabs.com [cedarlanelabs.com]

- 9. furthlab.xyz [furthlab.xyz]

- 10. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Iodoacetamido-PEG3-NHS Ester in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy.

Iodoacetamido-PEG3-NHS ester is a heterobifunctional crosslinker designed for the development of ADCs. It features two distinct reactive moieties:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently and specifically with primary amines, such as the side chain of lysine (B10760008) residues on the surface of an antibody or an amine-functionalized payload. This reaction forms a stable amide bond.

-

Iodoacetamido Group: This functional group is a thiol-reactive moiety that forms a stable thioether bond with sulfhydryl groups. In ADC development, this is typically used to conjugate the linker-payload to cysteine residues within the antibody. These cysteine residues are often made available by the selective reduction of interchain disulfide bonds in the antibody's hinge region.

-

Polyethylene Glycol (PEG) Spacer: The short PEG3 spacer enhances the hydrophilicity of the linker, which can help to mitigate aggregation of the ADC, particularly when conjugating hydrophobic payloads.

This document provides detailed application notes and protocols for the use of Iodoacetamido-PEG3-NHS ester in the synthesis, purification, and characterization of ADCs.

Mechanism of Action

The creation of an ADC using Iodoacetamido-PEG3-NHS ester typically follows a two-step conjugation strategy. This approach allows for a more controlled and defined conjugation process.

-

Payload Activation: The cytotoxic payload, which contains a primary amine, is first reacted with the NHS ester of the Iodoacetamido-PEG3-NHS ester linker. This reaction forms a stable amide bond, resulting in an iodoacetamido-activated payload.

-

Antibody Conjugation: The antibody's interchain disulfide bonds are selectively reduced to expose free sulfhydryl (thiol) groups. The iodoacetamido-activated payload is then reacted with the reduced antibody. The iodoacetamide (B48618) group on the linker specifically targets these free thiols, forming a stable thioether bond and completing the ADC construct.

Data Presentation

The following tables summarize quantitative data from representative studies on the development of ADCs. While not exclusively using the Iodoacetamido-PEG3-NHS ester, the data illustrates the impact of linker properties and drug-to-antibody ratio (DAR) on ADC performance, which are key considerations when using this linker.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an MMAE Conjugate

| Conjugate | Linker | Target Cell Line | IC50 (nM) |

| HM | No PEG | NCI-N87 (HER2-positive) | 4.94 |

| BT-474 (HER2-positive) | 2.48 | ||

| HP4KM | 4 kDa PEG | NCI-N87 (HER2-positive) | 31.9 |

| BT-474 (HER2-positive) | 26.2 | ||

| HP10KM | 10 kDa PEG | NCI-N87 (HER2-positive) | 111.3 |

| BT-474 (HER2-positive) | 83.5 |

Data adapted from a study on affibody-drug conjugates, demonstrating a trend where longer PEG chains can reduce in vitro cytotoxicity.[1]

Table 2: Correlation of Drug-to-Antibody Ratio (DAR) with In Vitro Cytotoxicity

| ADC | Average DAR | Target Cell Line | IC50 (ng/mL) |

| ADC 10a | <3.5 | MDA-MB-361-DYT2 (Moderate HER2) | 1500 - 60000 |

| ADC 10e | >3.5 | MDA-MB-361-DYT2 (Moderate HER2) | 25 - 80 |

| ADC 10a | <3.5 | N87 (High HER2) | 13 - 50 |

| ADC 10e | >3.5 | N87 (High HER2) | 13 - 50 |

This data illustrates that for cell lines with moderate target expression, a higher DAR can be critical for achieving potent cytotoxicity.[2]

Experimental Protocols

Protocol 1: Two-Step Conjugation for ADC Synthesis

This protocol outlines the synthesis of an ADC using a two-step process: first, the activation of an amine-containing payload (e.g., Monomethyl Auristatin E - MMAE) with Iodoacetamido-PEG3-NHS ester, followed by conjugation to a reduced antibody.

Materials:

-

Amine-containing cytotoxic payload (e.g., MMAE)

-

Iodoacetamido-PEG3-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Diisopropylethylamine (DIPEA)

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification columns (e.g., Size-Exclusion Chromatography - SEC)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Conjugation Buffer: PBS with 5 mM EDTA, pH 7.0

Step 1: Synthesis of Iodoacetamido-Activated Payload

-

Dissolution of Reagents:

-

Dissolve the amine-containing payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

-

Dissolve Iodoacetamido-PEG3-NHS ester in anhydrous DMF or DMSO to a concentration that is 1.2-1.5 molar equivalents to the payload.

-

-

Reaction:

-

Add the Iodoacetamido-PEG3-NHS ester solution to the payload solution.

-